molecular formula C18H15F3N2O2 B2393825 N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide CAS No. 1356716-27-2

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2393825
CAS No.: 1356716-27-2
M. Wt: 348.325
InChI Key: FCRMNMYKQBLCDS-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a trifluoromethyl-substituted phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: The starting material, 2-(trifluoromethyl)phenol, is reacted with chloroacetic acid to form 2-(trifluoromethyl)phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with benzylamine to form N-benzyl-2-[2-(trifluoromethyl)phenoxy]acetamide.

    Introduction of the Cyanomethyl Group: The final step involves the reaction of the amide with cyanomethyl chloride in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The phenoxy and benzyl groups can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanomethyl group could yield a carboxylic acid, while reduction could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(cyanomethyl)-2-phenoxyacetamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-benzyl-N-(cyanomethyl)-2-[4-(trifluoromethyl)phenoxy]acetamide: Has the trifluoromethyl group in a different position, which can influence its reactivity and interactions.

Uniqueness

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This positioning can enhance its stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-8-4-5-9-16(15)25-13-17(24)23(11-10-22)12-14-6-2-1-3-7-14/h1-9H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRMNMYKQBLCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)COC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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